

A Technical Guide to the Physical Properties of 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoethoxyethanol

Cat. No.: B8391809

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a versatile organic compound valued for its bifunctional nature, possessing both a primary amine and a primary alcohol. This unique structure makes it a crucial component in a wide array of applications, from industrial gas treating to its use as a linker in the synthesis of bioconjugates for drug delivery and protein labeling.^{[1][2]} A thorough understanding of its physical properties is essential for its effective application in research and development.

Core Physical and Chemical Properties

2-(2-Aminoethoxy)ethanol is a colorless to light yellow, slightly viscous liquid with a mild amine-like odor.^{[1][3][4]} It is combustible but can be difficult to ignite.^{[1][4]} The compound is stable under recommended storage conditions and is incompatible with strong acids and oxidizing agents.^{[1][5]}

Table 1: General and Identification Properties

Property	Value	Source(s)
Chemical Name	2-(2-Aminoethoxy)ethanol	[6] [7]
Synonyms	Diglycolamine (DGA), Diethylene glycolamine	[6] [8]
CAS Number	929-06-6	[1] [8]
Molecular Formula	C4H11NO2	[6] [8] [9]
Molecular Weight	105.14 g/mol	[1] [10]
Appearance	Colorless to light yellow liquid	[1] [4] [7]
Odor	Faint, fish-like, mild amine odor	[1] [4]

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of 2-(2-Aminoethoxy)ethanol, critical for experimental design, process modeling, and safety assessments.

Table 2: Thermodynamic and Physical State Properties

Property	Value	Conditions	Source(s)
Boiling Point	218 - 224 °C	at 1013 mbar / 760 mmHg	[1] [10]
Melting Point	-11 °C to -12.5 °C		[1] [4]
Density	1.048 - 1.06 g/cm³	at 20-25 °C	[1] [10] [11]
Vapor Pressure	<0.1 hPa	at 20 °C	[1] [5]
Flash Point	126 - 127 °C	Closed Cup	[4] [11]
Autoignition Temp.	370 °C		[12]
Explosive Limits	2.0 - 15.5% (v/v)		[1]

Table 3: Optical and Physicochemical Properties

Property	Value	Conditions	Source(s)
Refractive Index	1.4570 - 1.4610	at 20 °C	[1][7][13]
Solubility	Miscible	In water and alcohols	[1][4]
pKa	14.37 ± 0.10	Predicted	[1][2]
LogP (o/w)	-1.298	Estimated	[8]
pH	10.2	10 g/L in H ₂ O at 20 °C	[12]

Experimental Protocols for Property Determination

While specific experimental reports for 2-(2-Aminoethoxy)ethanol are not detailed in common literature, the determination of its physical properties follows standard, well-established laboratory procedures. Below are generalized methodologies for key experiments.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

- **Apparatus Setup:** A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
- **Sample Preparation:** A sample of 2-(2-Aminoethoxy)ethanol is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
- **Heating:** The sample is gradually heated. As the liquid boils, the vapor rises into the distillation head.
- **Temperature Reading:** The thermometer bulb is positioned so that its top is level with the side-arm of the distillation head, ensuring it accurately measures the temperature of the

vapor that is in equilibrium with the boiling liquid.

- Data Collection: The temperature is recorded when it stabilizes during a steady distillation rate (i.e., when condensate is consistently forming and dripping into the receiving flask). This stable temperature is the boiling point.
- Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point can be corrected to the standard pressure (760 mmHg) if necessary, using a nomograph or the Clausius-Clapeyron relation.

Density Measurement

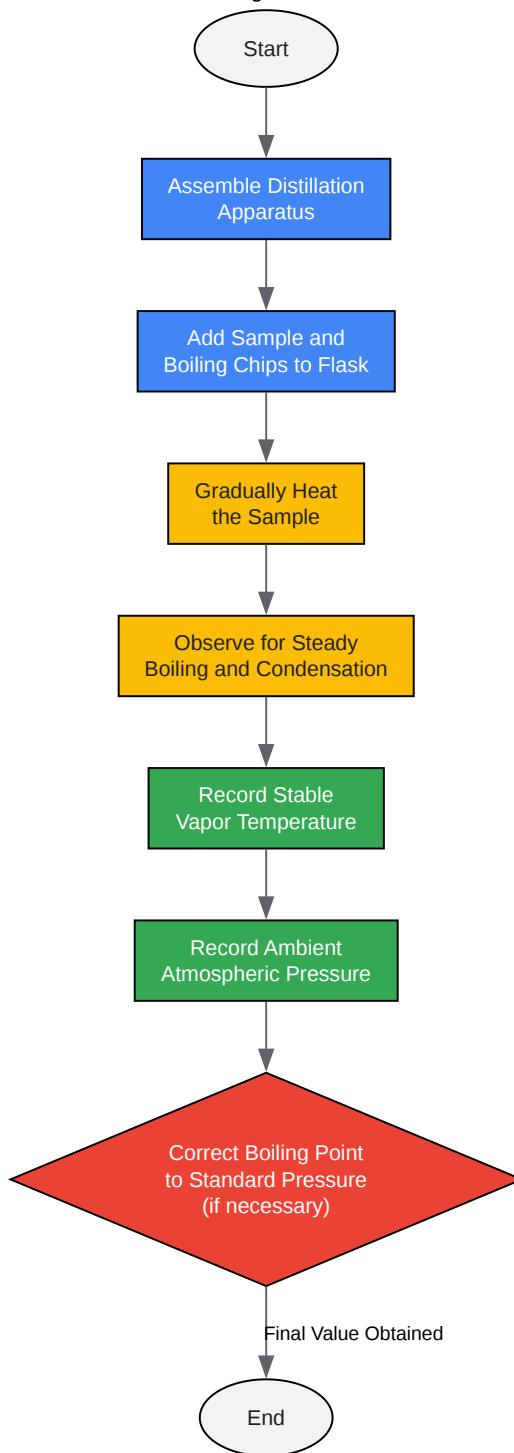
Objective: To determine the mass per unit volume of the substance.

Methodology (Pycnometer Method):

- Preparation: A pycnometer (a flask with a specific, known volume) is thoroughly cleaned, dried, and weighed empty (m_1).
- Sample Filling: The pycnometer is filled with 2-(2-Aminoethoxy)ethanol. Care is taken to avoid air bubbles. A ground-glass stopper with a capillary tube allows excess liquid to be expelled, ensuring the volume is precisely met.
- Weighing: The filled pycnometer is weighed (m_2).
- Calibration: The procedure is repeated with a reference substance of known density, typically deionized water, at the same temperature. The pycnometer is filled with water and weighed (m_3).
- Calculation: The density (ρ) of the sample is calculated using the formula: $\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{water}}$

Refractive Index Measurement

Objective: To measure the extent to which light is bent when it passes through the substance, which is an indicator of purity.


Methodology (Abbe Refractometer):

- Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.
- Sample Application: A few drops of 2-(2-Aminoethoxy)ethanol are placed on the prism surface of the refractometer.
- Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

Visualized Experimental Workflow

As 2-(2-Aminoethoxy)ethanol is primarily a chemical intermediate rather than a molecule with a known biological signaling pathway, the following diagram illustrates a logical workflow for one of the key experimental protocols described above.

Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: A standard workflow for determining the boiling point of a liquid via distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Aminoethoxy)ethanol CAS#: 929-06-6 [m.chemicalbook.com]
- 2. 2-(2-Aminoethoxy)ethanol | 929-06-6 | Benchchem [benchchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Diglycolamine | C4H11NO2 | CID 13578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]
- 6. 929-06-6 | 2-(2-Aminoethoxy)ethanol [chemindex.com]
- 7. 2-(2-Aminoethoxy)ethanol, 98% 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-(2-aminoethoxy) ethanol, 929-06-6 [thegoodsentscompany.com]
- 9. 2-2-aminoethoxy Ethanol | 929-06-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. 2-(2-アミノエトキシ)エタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 2-(2-Aminoethoxy)ethanol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-(2-Aminoethoxy)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8391809#physical-properties-of-2-2-aminoethoxy-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com